molecular formula C8H8FN B167068 4-Fluoroisoindoline CAS No. 127168-78-9

4-Fluoroisoindoline

Cat. No.: B167068
CAS No.: 127168-78-9
M. Wt: 137.15 g/mol
InChI Key: UDBMWFNXDSVYBR-UHFFFAOYSA-N
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Description

4-Fluoroisoindoline is a heterocyclic organic compound that contains a fluorine atom attached to the isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of the fluorine atom in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoroisoindoline can be synthesized through several methods. One common method involves the reaction of 1,2-dichlorobenzyl-3-fluorine with methylamine solution and triethylamine. The reaction is carried out at 80°C for one hour, and the progress is monitored using thin layer chromatography. After the reaction is complete, the mixture is cooled to room temperature, and petroleum ether is added to precipitate the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Fluoroisoindoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoroisoindoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-isoindoline hydrochloride
  • 4-Fluoro-2,3-dihydro-1H-isoindole hydrochloride
  • 4-Fluoro-1H-indole-3-carboxylic acid methyl ester

Uniqueness

4-Fluoroisoindoline is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other isoindoline derivatives. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBMWFNXDSVYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564158
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-78-9
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-isoindole
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Synthesis routes and methods I

Procedure details

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Cc1ccc(S(=O)(=O)N2Cc3cccc(F)c3C2)cc1
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Synthesis routes and methods II

Procedure details

The procedure described in Reference Example 6-(3) was followed using 2.30 g of 2-(p-toluenesulfonyl)-4-fluoroisoindoline, 2.30 g of phenol, 20 ml of 48% hydrobromic acid, and 3.5 ml of propionic acid. Purification of the crude product by vacuum distillation (bath temperature: 110°-150° C., pressure: 7 mmHg) gave 604 mg of 4-fluoroisoindoline.
Name
2-(p-toluenesulfonyl)-4-fluoroisoindoline
Quantity
2.3 g
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2.3 g
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3.5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of a 4-fluoroisoindoline moiety influence the biological activity of Pomalidomide derivatives?

A1: While the provided research doesn't explicitly investigate the impact of this compound on Pomalidomide's activity, one study [] focuses on synthesizing novel Pomalidomide derivatives linked with diphenylcarbamide. These derivatives, synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material, exhibited promising inhibitory activity against indoleamine pyrrole-2,3-dioxygenase-1 (IDO1). This suggests that incorporating this compound within a larger molecular framework can contribute to desirable biological activity profiles. Further research is needed to understand the specific contribution of this compound to the overall activity and to explore its potential in modulating Pomalidomide's known mechanisms of action.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) studies conducted on this compound derivatives as potential herbicides?

A2: Research [] highlights the design and synthesis of novel N-phenyl phthalimides, including this compound derivatives, as potential PPO inhibitors for herbicide development. The study employed molecular docking studies targeting the crystal structure of mitochondrial PPO from tobacco (mtPPO). Various modifications were introduced to the this compound scaffold, and their impact on herbicidal activity was evaluated. For instance, compound 3r (2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione) displayed promising herbicidal activity, suggesting that the presence of specific substituents on the phenyl ring attached to the this compound core significantly influences its interaction with PPO and its overall efficacy. This highlights the importance of SAR studies in optimizing the structure of this compound derivatives for targeted biological applications.

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